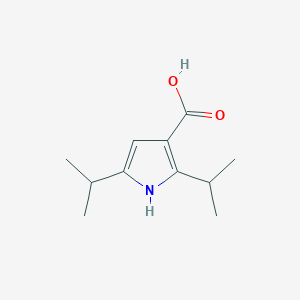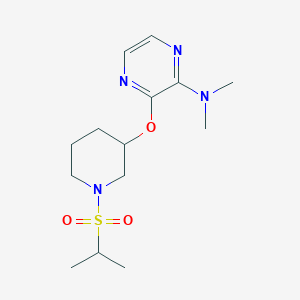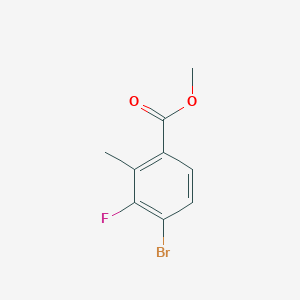
2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with two isopropyl groups and a carboxylic acid functional group. This compound has garnered attention due to its potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
化学反应分析
Types of Reactions: 2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
科学研究应用
2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis
作用机制
The mechanism of action of 2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, including inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
- 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
- 2,5-Diethyl-1H-pyrrole-3-carboxylic acid
- 2,5-Diisobutyl-1H-pyrrole-3-carboxylic acid
Comparison: 2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of isopropyl groups, which can influence its steric and electronic properties. This makes it distinct from similar compounds with different alkyl substitutions, potentially leading to variations in reactivity and biological activity .
属性
IUPAC Name |
2,5-di(propan-2-yl)-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-6(2)9-5-8(11(13)14)10(12-9)7(3)4/h5-7,12H,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUDEYQWJJPECU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(N1)C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid](/img/structure/B2393362.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2393364.png)
![4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride](/img/structure/B2393365.png)
![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2393368.png)


![Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2393372.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393374.png)
![1-[(4-Fluorophenyl)methyl]-4-phenacylpyrazine-2,3-dione](/img/structure/B2393375.png)
![2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2393376.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2393377.png)
![1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine](/img/structure/B2393381.png)

